Cas no 1184707-53-6 (1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one)

1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one
- 1-(2,5-difluorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-one
- Ethanone, 1-(2,5-difluorophenyl)-2-[(1-methylethyl)thio]-
-
- インチ: 1S/C11H12F2OS/c1-7(2)15-6-11(14)9-5-8(12)3-4-10(9)13/h3-5,7H,6H2,1-2H3
- InChIKey: LNPSSKUJSDJQOA-UHFFFAOYSA-N
- ほほえんだ: S(CC(C1C=C(C=CC=1F)F)=O)C(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 221
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 42.4
1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360018-250mg |
1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one |
1184707-53-6 | 98% | 250mg |
¥16884.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360018-100mg |
1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one |
1184707-53-6 | 98% | 100mg |
¥13824.00 | 2024-08-09 | |
Enamine | EN300-394224-0.05g |
1-(2,5-difluorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-one |
1184707-53-6 | 95.0% | 0.05g |
$407.0 | 2025-03-16 | |
Enamine | EN300-394224-1.0g |
1-(2,5-difluorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-one |
1184707-53-6 | 95.0% | 1.0g |
$485.0 | 2025-03-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360018-500mg |
1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one |
1184707-53-6 | 98% | 500mg |
¥17609.00 | 2024-08-09 | |
Enamine | EN300-394224-0.1g |
1-(2,5-difluorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-one |
1184707-53-6 | 95.0% | 0.1g |
$427.0 | 2025-03-16 | |
Enamine | EN300-394224-2.5g |
1-(2,5-difluorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-one |
1184707-53-6 | 95.0% | 2.5g |
$949.0 | 2025-03-16 | |
Enamine | EN300-394224-5.0g |
1-(2,5-difluorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-one |
1184707-53-6 | 95.0% | 5.0g |
$1406.0 | 2025-03-16 | |
Enamine | EN300-394224-10.0g |
1-(2,5-difluorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-one |
1184707-53-6 | 95.0% | 10.0g |
$2085.0 | 2025-03-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1360018-1g |
1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one |
1184707-53-6 | 98% | 1g |
¥17006.00 | 2024-08-09 |
1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one 関連文献
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-oneに関する追加情報
Introduction to 1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one (CAS No: 1184707-53-6)
1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one, identified by its Chemical Abstracts Service Number (CAS No: 1184707-53-6), is a significant compound in the realm of pharmaceutical and chemical research. This organosulfur compound features a unique structural framework that has garnered attention due to its potential applications in medicinal chemistry and synthetic organic chemistry. The presence of both difluorophenyl and isopropylthio substituents imparts distinct electronic and steric properties, making it a versatile intermediate for the development of novel chemical entities.
The difluorophenyl moiety, characterized by its electron-withdrawing nature, plays a crucial role in modulating the reactivity and binding affinity of the molecule. This feature has been extensively explored in the design of bioactive compounds, particularly in the context of enzyme inhibition and receptor binding studies. Recent advancements in computational chemistry have highlighted the importance of fluorine atoms in enhancing metabolic stability and improving pharmacokinetic profiles, which underscores the relevance of 1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one in modern drug discovery.
On the other hand, the isopropylthio group contributes to the molecular complexity by introducing a sulfur atom into the structure. Sulfur-containing compounds are well-documented for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfur atom can participate in various chemical reactions, such as nucleophilic substitution and metal coordination, which opens up numerous synthetic possibilities. This dual functionality makes 1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one a valuable building block for constructing more intricate molecules with tailored biological functions.
In recent years, there has been a surge in research focused on developing novel scaffolds for therapeutic intervention. The structural motif present in 1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one aligns well with current trends in medicinal chemistry, where hybrid molecules incorporating multiple pharmacophoric groups are being designed to achieve synergistic effects. For instance, studies have demonstrated that compounds featuring both fluorinated aromatic rings and thioether groups exhibit enhanced binding affinity to target proteins compared to their non-fluorinated counterparts.
The synthesis of 1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one involves multi-step organic transformations that highlight its synthetic utility. The introduction of the difluorophenyl group typically requires fluorination techniques such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Subsequently, the attachment of the isopropylthio moiety can be achieved through nucleophilic addition or condensation reactions. These synthetic strategies not only showcase the versatility of this compound but also provide insights into potential methodologies for modifying its structure further.
From a biological perspective, preliminary studies on derivatives of 1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one have revealed promising activities against various disease targets. For example, modifications aimed at enhancing the solubility and bioavailability of this compound have led to the identification of lead compounds with potential therapeutic value. Additionally, computational modeling has been employed to predict how structural alterations might influence biological activity, providing a rational framework for further optimization.
The role of 1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one extends beyond its use as an intermediate; it also serves as a model compound for understanding fundamental principles in drug design. The interplay between electronic effects and steric hindrance imposed by its substituents offers valuable lessons for chemists seeking to develop next-generation therapeutics. As research continues to evolve, it is anticipated that this compound will continue to inspire innovative approaches in both academic and industrial settings.
In conclusion,1-(2,5-Difluorophenyl)-2-(isopropylthio)ethan-1-one (CAS No: 1184707-53-6) represents a fascinating example of how structural complexity can be leveraged to create molecules with significant pharmaceutical potential. Its unique combination of functional groups positions it as a key player in ongoing efforts to discover new drugs with improved efficacy and reduced side effects. As our understanding of molecular interactions deepens, compounds like this will undoubtedly play an integral role in shaping the future of medicinal chemistry.
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